molecular formula C16H10Cl2N2OS B2734772 N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 303998-43-8

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2734772
CAS No.: 303998-43-8
M. Wt: 349.23
InChI Key: ZHCOTMNYGOBBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and two phenyl groups, which are common in many organic compounds . The compound also contains a carboxamide group, which is a functional group often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The thiazole ring, phenyl groups, and carboxamide group could all potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the thiazole ring could influence its chemical reactivity, while the phenyl groups could contribute to its physical properties .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including compounds structurally similar to N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide, have been extensively studied for their potential anticancer activities. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showed significant anticancer activity against various cell lines (Cai et al., 2016). Additionally, certain thiazolyl-thiophene and thienopyridine derivatives have demonstrated inhibitory activity against multiple cancer cell lines, highlighting the promise of thiazole-based compounds in cancer research (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Activity

Thiazole derivatives have also been investigated for their antimicrobial and antifungal properties. Organotin(IV) carboxylates of thiazole-acetic acid derivatives exhibited notable antibacterial and antifungal activities (Ali et al., 2002). Similarly, new thiazole derivatives synthesized from 2-amino-4-(4-chloro phenyl)-1,3-thiazole demonstrated moderate to high antibacterial and antifungal activities (Kubba & Rahim, 2018).

Biofilm Formation Inhibition

Certain N-phenyl-1H-pyrazole-4-carboxamide derivatives, related to the thiazole family, were effective in reducing biofilm formation in Staphylococcus aureus strains, suggesting potential applications in anti-virulence strategies against bacterial infections (Cascioferro et al., 2016).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to thiazole carboxamides, have shown significant antiallergy activity, indicating potential therapeutic applications in allergy treatment (Hargrave et al., 1983).

Textile Dyeing and Biological Activities

Thiazole derivatives have been used in the synthesis of arylazothiazole disperse dyes for dyeing polyester fibers. These compounds displayed antioxidant and antitumor activities against Ehrlich ascites carcinoma cell line, as well as antimicrobial activity against various pathogenic bacteria and fungi, demonstrating their multifunctional applications (Khalifa et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds with similar structures have bioactive properties, so it’s possible that this compound could also have biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could include further studies to determine its specific properties and potential applications. This could involve more detailed synthesis and characterization studies, as well as investigations into its biological activity .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCOTMNYGOBBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.